
2-chloro-1H-indole-3-carbonitrile
概要
説明
2-chloro-1H-indole-3-carbonitrile is a chemical compound that has gained significant attention in recent years due to its wide range of applications in scientific research. This compound is primarily used in the pharmaceutical industry for the synthesis of various drugs and has shown promising results in the treatment of various diseases. The purpose of
作用機序
The mechanism of action of 2-chloro-1H-indole-3-carbonitrile is not well understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes or receptors in the body. For example, some studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a critical role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. Additionally, this compound has been shown to have a positive effect on the immune system, which makes it an attractive candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 2-chloro-1H-indole-3-carbonitrile is its versatility in scientific research. This compound can be used for the synthesis of various drugs and can be modified to improve its pharmacological properties. However, one of the main limitations of this compound is its toxicity. This compound can be toxic to living organisms in high concentrations, which makes it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research on 2-chloro-1H-indole-3-carbonitrile. Some of these directions include optimizing the synthesis method to improve the yield and purity of the compound, studying the mechanism of action of this compound to better understand its pharmacological effects, and exploring the potential of this compound in the treatment of various diseases. Additionally, researchers can focus on modifying this compound to improve its pharmacological properties, such as its potency and selectivity.
Conclusion:
In conclusion, this compound is a versatile compound that has shown promising results in scientific research. This compound has been extensively used in the pharmaceutical industry for the synthesis of various drugs and has shown significant potential in the treatment of various diseases. However, the toxicity of this compound remains a significant limitation in lab experiments. Despite this limitation, there are several future directions for the research on this compound, which can lead to the discovery of new drugs with improved efficacy and fewer side effects.
科学的研究の応用
2-chloro-1H-indole-3-carbonitrile has been extensively used in scientific research due to its unique chemical properties. This compound has shown promising results in the synthesis of various drugs, such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, this compound has been used as a building block for the synthesis of more complex molecules, which has led to the discovery of new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
2-chloro-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGXDANYSJKXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

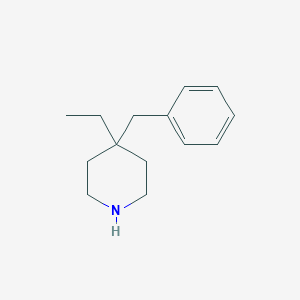
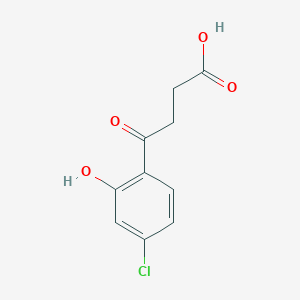
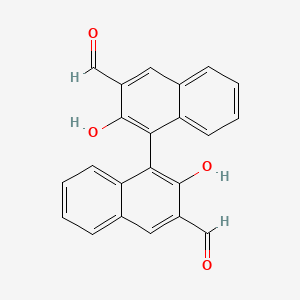
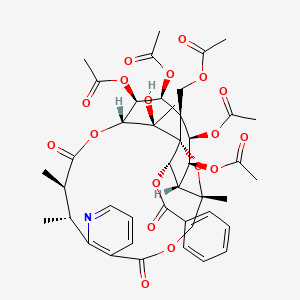


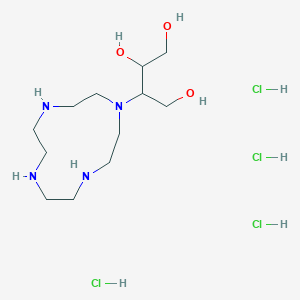
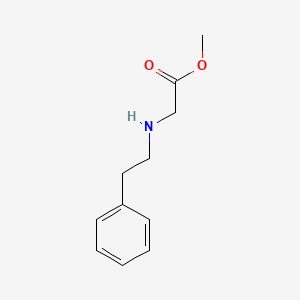




![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3243368.png)
